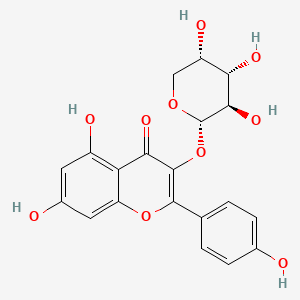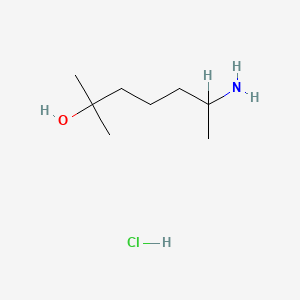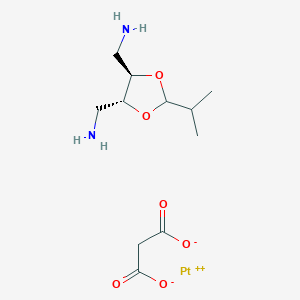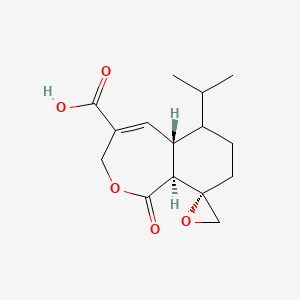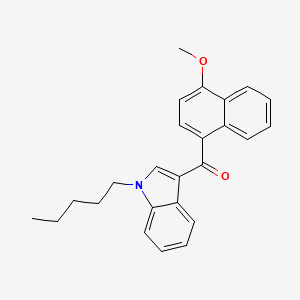
(4-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Overview
Description
JWH 081 is a synthetic cannabinoid belonging to the naphthoylindole family. It was developed by the American chemist John W. Huffman and is known for its analgesic properties. This compound acts as a cannabinoid agonist at both the cannabinoid receptor 1 and cannabinoid receptor 2, with a higher affinity for the cannabinoid receptor 1 .
Mechanism of Action
JWH-081, also known as (4-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, is a synthetic cannabinoid from the naphthoylindole family .
Target of Action
JWH-081 primarily targets the CB1 and CB2 receptors , which are part of the endocannabinoid system . It has a Ki of 1.2nM, making it fairly selective for the CB1 subtype . Its affinity at this subtype is measured at approximately 10 times the affinity at CB2 .
Mode of Action
As a cannabinoid agonist, JWH-081 binds to the CB1 and CB2 receptors, mimicking the action of endogenous cannabinoids . This binding triggers a series of intracellular events, leading to changes in the cell’s activity, communication, metabolism, and gene expression .
Biochemical Pathways
As a cannabinoid agonist, it likely influences pathways involved in pain perception, mood regulation, and immune response, among others .
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to have a high lipid solubility, leading to rapid absorption and distribution in the body .
Result of Action
JWH-081’s action at the CB1 and CB2 receptors can lead to a variety of effects, including analgesia . It may also be neurotoxic to animals when administered in high doses .
Action Environment
The action, efficacy, and stability of JWH-081 can be influenced by various environmental factors. For example, the presence of other substances, the user’s physiological state, and the method of administration can all affect the compound’s effects .
Biochemical Analysis
Biochemical Properties
JWH-081 has a strong affinity for the cannabinoid receptors (CB1 and CB2), both being G-protein coupled receptors . It is more selective for the CB1 receptor . The CB1 receptor is primarily found in the central and peripheral nervous system, located on nerve terminals . Activation of the CB1 receptor is responsible for the elevating mood and addictive property of cannabinoids .
Cellular Effects
JWH-081 can initiate pathophysiological changes in many tissues which can be severe enough to damage the normal functionality of our body systems . The activation of these receptors can enkindle many downstream signaling pathways, including oxidative stress, inflammation, and apoptosis that ultimately can produce deleterious changes in many organs .
Molecular Mechanism
JWH-081 exerts its effects at the molecular level through its interaction with the CB1 and CB2 receptors . It acts as a cannabinoid agonist, binding to these receptors and initiating a cascade of biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, urine specimens could be positive for JWH-018-COOH for more than 6 weeks and JWH-073-COOH for more than 3 weeks after ingestion . This suggests that the effects of JWH-081 can persist for a significant period of time.
Dosage Effects in Animal Models
The effects of JWH-081 vary with different dosages in animal models . For example, animals treated with 5 mg/kg of JWH-081 showed traction and tremor. Their locomotor activities and rotarod retention time were significantly decreased .
Metabolic Pathways
The main metabolites of JWH-081 appear to be monohydroxylations of the alkyl chain, indole or naphthyl group for JWH-018 and O-demethylation along with monohydroxylation for JWH-081 . This suggests that JWH-081 is metabolized through these pathways.
Subcellular Localization
Given its interaction with the CB1 and CB2 receptors, which are primarily found in the central and peripheral nervous system, it is likely that JWH-081 localizes to these areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 081 involves the reaction of 4-methoxynaphthalen-1-yl with 1-pentylindol-3-ylmethanone. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of JWH 081 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
JWH 081 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can occur at the indole or naphthyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of JWH 081. These derivatives can exhibit different pharmacological properties compared to the parent compound .
Scientific Research Applications
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: The compound is used in biological studies to understand the interaction of synthetic cannabinoids with cannabinoid receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including pain management and neuroprotection.
Industry: JWH 081 is used in the development of new synthetic cannabinoids for various applications.
Comparison with Similar Compounds
Similar Compounds
JWH 018: Another synthetic cannabinoid with a similar structure but different receptor affinity.
JWH 073: A compound with a shorter alkyl chain, leading to different pharmacological properties.
JWH 250: A synthetic cannabinoid with a different substitution pattern on the naphthyl ring.
Uniqueness of JWH 081
JWH 081 is unique due to its high selectivity for the cannabinoid receptor 1 and its distinct chemical structure. This selectivity makes it a valuable tool for studying the pharmacology of cannabinoid receptors and developing new therapeutic agents .
Properties
IUPAC Name |
(4-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-4-9-16-26-17-22(19-11-7-8-13-23(19)26)25(27)21-14-15-24(28-2)20-12-6-5-10-18(20)21/h5-8,10-15,17H,3-4,9,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMPKJKGUQDHRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175225 | |
| Record name | JWH 081 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210179-46-7 | |
| Record name | JWH 081 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210179-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-081 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210179467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH 081 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 210179-46-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JWH-081 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77E58024IT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


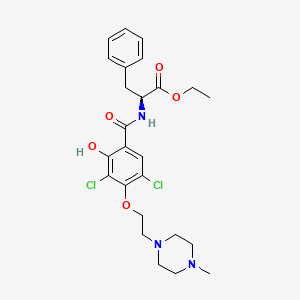

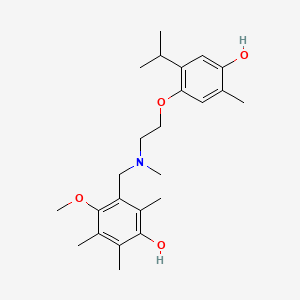
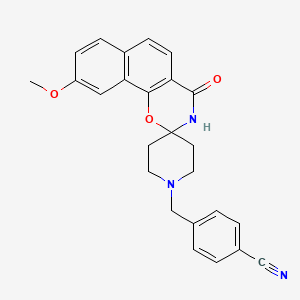
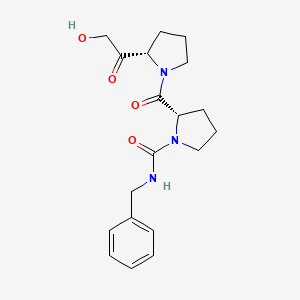



![4-[(2-carbamimidoyl-3,4-dihydro-1H-isoquinolin-7-yl)oxymethyl]-1-pyridin-4-ylpiperidine-4-carboxylic acid;methanesulfonic acid](/img/structure/B1673110.png)
